molecular formula C16H20N2O6 B14543599 L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- CAS No. 61989-55-7

L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)-

Cat. No.: B14543599
CAS No.: 61989-55-7
M. Wt: 336.34 g/mol
InChI Key: ALKFYDQGZGCQKC-STQMWFEESA-N
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Description

L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- is a compound that combines the properties of L-glutamic acid and N-acetyl-L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- typically involves the reaction of L-glutamic acid with N-acetyl-L-phenylalanine under specific conditions. One common method involves the use of acetic anhydride as a reagent to acetylate the amino group of L-glutamic acid . The reaction is usually carried out at elevated temperatures ranging from 60°C to 110°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with minimal byproducts. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- is unique due to its combined properties of L-glutamic acid and N-acetyl-L-phenylalanine. This combination allows it to participate in a wide range of biochemical reactions and pathways, making it a versatile compound for research and industrial applications.

Properties

CAS No.

61989-55-7

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C16H20N2O6/c1-10(19)17-13(9-11-5-3-2-4-6-11)15(22)18-12(16(23)24)7-8-14(20)21/h2-6,12-13H,7-9H2,1H3,(H,17,19)(H,18,22)(H,20,21)(H,23,24)/t12-,13-/m0/s1

InChI Key

ALKFYDQGZGCQKC-STQMWFEESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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